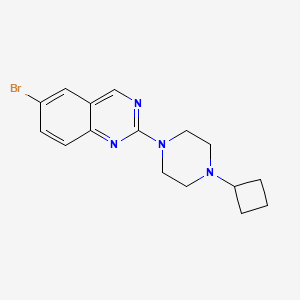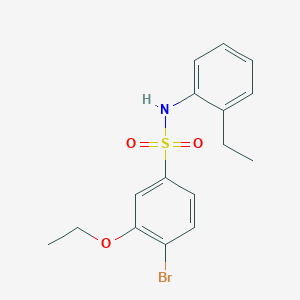
6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline typically involves the reaction of 6-bromoquinazoline with 4-cyclobutylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different substituents at the 6-position .
科学研究应用
作用机制
The mechanism of action of 6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, leading to its cytotoxic effects on cancer cells . Molecular docking studies have shown that the compound can bind to key residues in the active sites of these targets, thereby inhibiting their function .
相似化合物的比较
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based anticancer drug that inhibits EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in cancer therapy.
Uniqueness
6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. The presence of the cyclobutylpiperazine moiety enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for further drug development .
属性
分子式 |
C16H19BrN4 |
|---|---|
分子量 |
347.25 g/mol |
IUPAC 名称 |
6-bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C16H19BrN4/c17-13-4-5-15-12(10-13)11-18-16(19-15)21-8-6-20(7-9-21)14-2-1-3-14/h4-5,10-11,14H,1-3,6-9H2 |
InChI 键 |
AJXIOHGIMWLSRO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)N2CCN(CC2)C3=NC=C4C=C(C=CC4=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120719.png)
![1-{5H,7H,8H-pyrano[4,3-c]pyridazine-3-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B15120727.png)
![7-Methoxy-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15120728.png)
![5-chloro-N-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15120729.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B15120740.png)
![3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15120741.png)

![3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15120759.png)
![5-chloro-N-methyl-N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15120767.png)
![4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120771.png)
![2-tert-butyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15120777.png)
![4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B15120781.png)
![N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B15120787.png)
![1-{4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine](/img/structure/B15120795.png)
